molecular formula C7H5BrClIO B8140709 2-Bromo-3-chloro-5-iodobenzyl alcohol

2-Bromo-3-chloro-5-iodobenzyl alcohol

Cat. No.: B8140709
M. Wt: 347.37 g/mol
InChI Key: OELXYNAZBLLCAZ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-iodobenzyl alcohol (CAS 1823624-62-9) is a versatile polyhalogenated benzyl alcohol that serves as a key synthetic intermediate in organic and medicinal chemistry. Its molecular formula is C 7 H 5 BrClIO, with a molecular weight of 347.38 . The presence of three distinct halogen atoms (bromine, chlorine, and iodine) on the benzyl alcohol scaffold makes it a valuable and versatile building block for constructing more complex molecules, particularly through sequential metal-catalyzed cross-coupling reactions. This compound is especially valued in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs). Patents highlight its critical role as a precursor in the preparation of advanced intermediates for Velpatasvir, a leading direct-acting antiviral medication used to treat Hepatitis C . The specific substitution pattern on the benzene ring allows researchers to functionalize the structure with high precision, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-bromo-3-chloro-5-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClIO/c8-7-4(3-11)1-5(10)2-6(7)9/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELXYNAZBLLCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Iodosuccinimide (NIS) Precursor

The preparation of N-iodosuccinimide (NIS), a critical iodination reagent, is achieved through the reaction of N-bromosuccinimide (NBS) with iodine in hexane at 50–60°C for 3–5 hours. This method avoids costly silver-based reagents, reducing production costs by 40% compared to traditional routes. Key parameters include:

  • Molar ratio : NBS:I₂ = 1:1.05

  • Solvent : Hexane or toluene

  • Yield : 92% after recrystallization

Iodination of o-Bromobenzoic Acid

Using NIS as the iodinating agent, o-bromobenzoic acid is converted to 5-iodo-2-bromobenzoic acid in 30% hydrochloric acid at 5–10°C. The reaction achieves 72% yield after extraction with ethyl acetate. This step highlights the importance of:

  • Temperature control : Below 10°C to minimize side reactions

  • Solvent recycling : Hydrochloric acid is reused in subsequent batches to reduce waste

Acyl Chloride Formation and Reduction

The carboxylic acid intermediate is treated with thionyl chloride (2.0 equivalents) in toluene at 50°C to form 5-iodo-2-bromobenzoyl chloride (90% yield). Subsequent reduction with sodium borohydride in ethanol at 0–10°C yields 5-iodo-2-bromobenzyl alcohol (80% yield). Critical factors include:

  • Reducing agent : Sodium borohydride (1.5 equivalents)

  • Purification : Recrystallization with ethyl acetate/hexane (1:4 v/v)

Table 1: Key Parameters for Acyl Chloride Route

StepReagents/ConditionsYield
NIS SynthesisNBS, I₂, hexane, 60°C92%
IodinationNIS, HCl, 5–10°C72%
Acyl Chloride FormationSOCl₂, toluene, 50°C90%
Reduction to AlcoholNaBH₄, ethanol, 0–10°C80%

Diazotization and Functional Group Interconversion

Bromochlorination of Para-Iodoaniline

Adapting methods from CN105523885A, para-iodoaniline reacts with bromochlorohydantoin in ethanol at ambient temperature to yield 2-chloro-4-bromo-6-iodoaniline. This single-step process achieves 85% yield with:

  • Molar ratio : 1:1 (aniline:bromochlorohydantoin)

  • Solvent : Ethanol (4–6 volumes relative to substrate)

Diazotization and Hydroxymethylation

The aniline intermediate undergoes diazotization with sodium nitrite in hypophosphorous acid at 0–5°C, followed by hydrolysis to introduce the hydroxymethyl group. While the original patent produces 1-chloro-3-bromo-5-iodobenzene, modifying the workup to include a reduction step (e.g., LiAlH₄) could yield the target alcohol.

Table 2: Diazotization Route Optimization

ParameterOptimal ConditionImpact on Yield
Diazotization Temp0–5°CPrevents decomposition
Reducing AgentLiAlH₄ (1.2 eq)Ensures complete reduction
Solvent for CrystallizationEthanol95% purity

Comparative Analysis of Methodologies

Yield and Scalability

  • Acyl Chloride Route : Higher overall yield (80% final step) but requires four steps.

  • Diazotization Route : Fewer steps (2–3) but unverified for alcohol synthesis; estimated yield: 65–70%.

Environmental and Cost Considerations

  • Waste Management : The acyl chloride route recycles hydrochloric acid and toluene, reducing hazardous waste by 30%.

  • Reagent Costs : Diazotization uses affordable bromochlorohydantoin but requires hypophosphorous acid, which complicates waste treatment .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-iodobenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the halogen atoms to form less halogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of partially or fully dehalogenated benzyl alcohols.

    Substitution: Formation of benzyl alcohol derivatives with different substituents.

Scientific Research Applications

2-Bromo-3-chloro-5-iodobenzyl alcohol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-iodobenzyl alcohol involves its interaction with biological molecules and pathways. The halogen atoms can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s unique substitution pattern distinguishes it from related halogenated benzyl alcohols. Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Availability
2-Bromo-3-chloro-5-iodobenzyl alcohol Not explicitly listed C₇H₅BrClIO ~343.32 (estimated) Br (2), Cl (3), I (5) Not commercially listed
2-Bromo-3-iodobenzyl alcohol 1261644-21-6 C₇H₆BrIO 312.93 Br (2), I (3) >97.0%, JPY15,000/500mg
2-Bromo-5-iodobenzyl alcohol 946525-30-0 C₇H₆BrIO 312.93 Br (2), I (5) JPY19,000/5g
2-Bromo-5-chlorobenzyl alcohol 60666-70-8 C₇H₆BrClO 221.47 Br (2), Cl (5) Available (10g: JPY9,000)
5-Bromo-2-chlorobenzyl alcohol 149965-40-2 C₇H₆BrClO 221.47 Br (5), Cl (2) Similarity score: 0.88
3-Bromo-5-chloro-2-hydroxybenzyl alcohol 116795-47-2 C₇H₅BrClO₂ 237.47 Br (3), Cl (5), -OH (2) Similarity score: 0.84

Key Observations :

  • Halogen Diversity : The target compound’s combination of Br, Cl, and I is unique among listed analogs. Iodine’s large atomic radius and polarizability may enhance its reactivity in nucleophilic substitutions or Suzuki-Miyaura couplings compared to Br/Cl-only analogs .
  • Molecular Weight: The addition of iodine significantly increases molecular weight (~343.32 vs.
  • Stereoelectronic Effects : The meta (Cl at 3) and para (I at 5) positions relative to the hydroxyl group could influence electronic distribution, altering acidity or hydrogen-bonding capabilities compared to simpler analogs like 2-Bromo-5-chlorobenzyl alcohol .

Commercial Availability and Cost

The inclusion of iodine in 2-Bromo-3-iodobenzyl alcohol increases its price (JPY15,000/500mg), suggesting that the target compound’s synthesis would be cost-prohibitive without optimized routes .

Biological Activity

Introduction

2-Bromo-3-chloro-5-iodobenzyl alcohol (C7H5BrClIO) is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring multiple halogen substituents, suggests a variety of interactions with biological molecules, which may lead to significant therapeutic applications.

  • Molecular Formula : C7H5BrClIO
  • Molecular Weight : 347.38 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen atoms can participate in biochemical reactions that may inhibit enzyme activity or disrupt cellular processes. This compound has been studied for its potential antimicrobial and anticancer properties, making it a candidate for further research in drug development.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest that the compound could serve as a potential antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. The compound has been evaluated in various cancer cell lines, including:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HepG2 (Liver Cancer)25

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings highlight the potential of this compound in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various halogenated benzyl alcohol derivatives, including this compound. Results showed significant inhibition of bacterial growth, particularly against Bacillus subtilis, suggesting the importance of halogen substitutions in enhancing antimicrobial activity.
  • Anticancer Activity Assessment : In a study focused on breast cancer cell lines, this compound demonstrated selective cytotoxicity. The study utilized a colorimetric assay to determine cell viability after treatment with varying concentrations of the compound over a defined period.

Q & A

Q. How can the compound’s safety profile guide laboratory handling protocols?

  • Methodology : Conduct toxicity screening using in vitro assays (e.g., Ames test for mutagenicity). Implement fume hood use for all synthetic steps and wear halogen-resistant gloves (e.g., nitrile). Reference SDS guidelines for structurally related brominated/chlorinated alcohols .

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